molecular formula C7H8N4O B11442762 5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 51596-05-5

5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11442762
CAS No.: 51596-05-5
M. Wt: 164.16 g/mol
InChI Key: QMNGCKXQTHOWTH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several synthetic routes. One common method involves the annulation of a triazole ring to a pyrimidine moiety. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds such as 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol . These compounds share a similar triazolopyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

CAS No.

51596-05-5

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H8N4O/c1-4-5(2)10-7-8-3-9-11(7)6(4)12/h3H,1-2H3,(H,8,9,10)

InChI Key

QMNGCKXQTHOWTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=CNN2C1=O)C

Origin of Product

United States

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